molecular formula C13H10O3S B14696398 2-(Phenylsulfinyl)benzoic acid CAS No. 32664-47-4

2-(Phenylsulfinyl)benzoic acid

Cat. No.: B14696398
CAS No.: 32664-47-4
M. Wt: 246.28 g/mol
InChI Key: JKCQTQLPTWLIRL-UHFFFAOYSA-N
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Description

2-(Phenylsulfinyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylsulfinyl group at the second position and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfinyl)benzoic acid typically involves the oxidation of 2-(Phenylthio)benzoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The phenylsulfinyl group can be reduced back to a phenylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: 2-(Phenylsulfonyl)benzoic acid.

    Reduction: 2-(Phenylthio)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Phenylsulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfinyl)benzoic acid involves its interaction with various molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)benzoic acid: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.

    2-(Phenylsulfonyl)benzoic acid: Oxidized form with a sulfone group.

    Benzoic acid derivatives: Various compounds with different substituents on the benzene ring.

Uniqueness

2-(Phenylsulfinyl)benzoic acid is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

32664-47-4

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

2-(benzenesulfinyl)benzoic acid

InChI

InChI=1S/C13H10O3S/c14-13(15)11-8-4-5-9-12(11)17(16)10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI Key

JKCQTQLPTWLIRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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